molecular formula C14H17FO3 B8506901 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B8506901
M. Wt: 252.28 g/mol
InChI Key: LOAQYUKYUAVPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Fluorophenyl)-1,4-dioxaspiro[45]decan-8-ol is a synthetic organic compound characterized by a spirocyclic structure with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of 3-fluorophenyl derivatives with spirocyclic intermediates. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and interactions with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity to these targets, while the spirocyclic structure may contribute to the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific spirocyclic structure combined with a fluorophenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific interactions with biological targets, which may not be present in similar compounds.

Properties

Molecular Formula

C14H17FO3

Molecular Weight

252.28 g/mol

IUPAC Name

8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C14H17FO3/c15-12-3-1-2-11(10-12)13(16)4-6-14(7-5-13)17-8-9-18-14/h1-3,10,16H,4-9H2

InChI Key

LOAQYUKYUAVPRD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C3=CC(=CC=C3)F)O)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Well-dried magnesium (8.3 g) and THF (20 ml) were put in a reaction vessel under a nitrogen atmosphere, and heated to 50° C. 1-Bromo-3-fluorobenzene (14) (60.0 g) dissolved in THF (300 ml) was slowly added dropwise thereto in the temperature range of 40° C. to 60° C., and the mixture was stirred for another 60 minutes. Then, 1,4-dioxaspiro[4.5]decan-8-one (15) (64.3 g) dissolved in THF (150 ml) was slowly added dropwise thereto in the temperature range of 50° C. to 60° C., and the mixture was stirred for another 60 minutes. The reaction mixture was cooled to 30° C., and then poured into a vessel containing an aqueous 1N—HCl solution (900 ml) and ethyl acetate (500 ml), and mixed. The mixture was then allowed to stand until it had separated into two phases, the organic and aqueous phases, and an extractive operation to an organic phase was carried out. The organic phase was fractionated, and washed sequentially with water and a saturated aqueous solution of sodium hydrogencarbonate and water, and then dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure, giving 74.6 g of 8-(3-fluorophenyl)-1,4-dioxaspiro[4,5]decan-8-ol (16).
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-Bromo-3-fluorobenzene
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
1,4-dioxaspiro[4.5]decan-8-one
Quantity
64.3 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
900 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

48.6 g of magnesium turnings were wetted with 50 ml of THF, and a solution of 350 g of 1-bromo-3-fluorobenzene in 700 ml of THF was then added dropwise with stirring at such a rate that the reaction boiled gently. The mixture was then refluxed for a further 30 minutes and cooled to 10° C., and a solution of 312.4 g of cyclohexanedione monoethylene ketal and 600 ml of THF was added dropwise with stirring. During this addition, the reaction temperature rose to 60° C. The mixture was refluxed for a further 30 minutes and then cooled to room temperature. 800 ml of ammonium chloride solution were then added, and the mixture was neutralized using hydrochloric acid. The organic phase was separated off, and the aqueous phase was extracted once with 300 ml of methyl tert-butyl ether. The combined organic extracts were then washed once with 200 ml of sodium chloride solution, dried using sodium sulfate, filtered and evaporated to a residue, giving 8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
312.4 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six

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